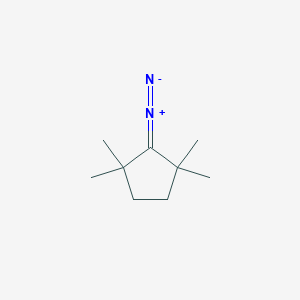
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- is an organic compound with the molecular formula C₉H₁₆N₂ It is a derivative of cyclopentane, where two hydrogen atoms are replaced by diazo and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- typically involves the diazotization of the corresponding amine. This process can be carried out under controlled conditions using reagents such as sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
Industrial production of Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazo coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- involves the reactivity of the diazo group. This group can participate in various chemical reactions, such as cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1,1,3,3-tetramethyl-: This compound lacks the diazo group and has different reactivity and applications.
Cyclopentane, 1,1,3,4-tetramethyl-: Another structural isomer with distinct chemical properties.
1,2-Cyclopentanedione: A related compound with different functional groups and reactivity.
Uniqueness
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industry.
Properties
CAS No. |
71690-98-7 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2-diazo-1,1,3,3-tetramethylcyclopentane |
InChI |
InChI=1S/C9H16N2/c1-8(2)5-6-9(3,4)7(8)11-10/h5-6H2,1-4H3 |
InChI Key |
OLRSLCXFGKXWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=[N+]=[N-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


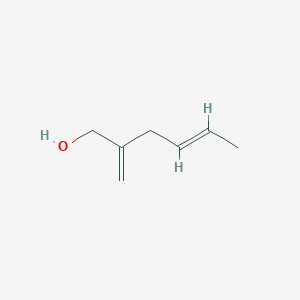

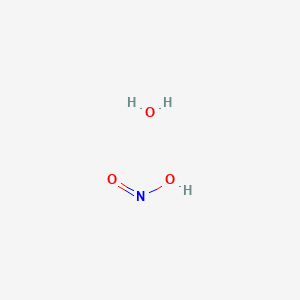
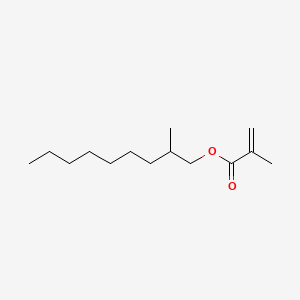
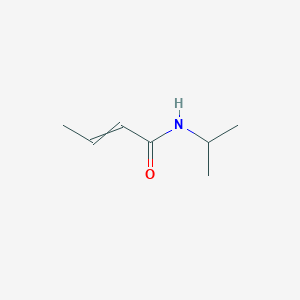
phosphane](/img/structure/B14459667.png)
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
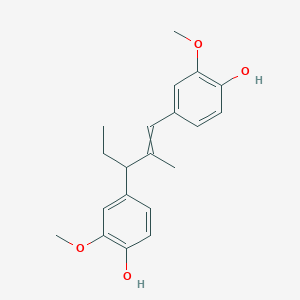

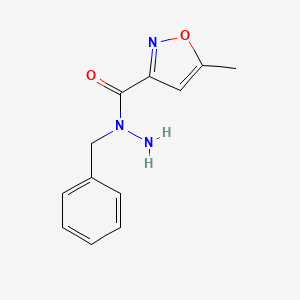
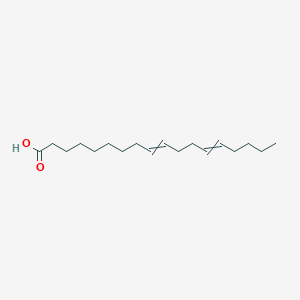

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
